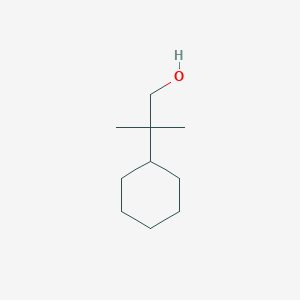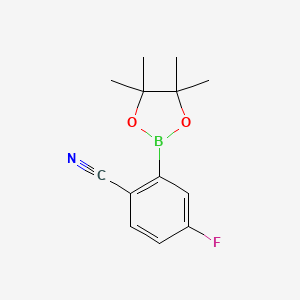
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Vue d'ensemble
Description
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H15BFNO2 . It is also known by other names such as 2-Cyano-5-fluorophenylboronic acid pinacol ester .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a fluoro group and a complex boron-containing group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.07 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass is 247.1179870 g/mol . It has a topological polar surface area of 42.2 Ų .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Studies : This compound is synthesized and characterized using spectroscopy and X-ray diffraction, with density functional theory (DFT) calculations to analyze molecular structures, vibrational properties, and spectroscopic data. The studies confirm the consistency of DFT-optimized molecular structures with crystal structures obtained via X-ray diffraction (Wu et al., 2021).
Applications in Detection and Sensing
Detection of Hydrogen Peroxide : A series of boronate ester fluorescence probes, including derivatives of this compound, have been synthesized for hydrogen peroxide detection. The study explores the fluorescence response of these probes to H2O2, highlighting the impact of different functional groups (Lampard et al., 2018).
Fluorescence Probes for Peroxide-Based Explosives Detection : The compound has been utilized in the synthesis of organic thin-film fluorescence probes for detecting peroxide-based explosives. It highlights the importance of boron ester or acid as functional groups for reactive activity with H2O2 (Fu et al., 2016).
Medical and Biological Applications
Benzoyl Peroxide Detection and Zebrafish Imaging : A near-infrared fluorescence probe based on this compound has been developed for benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish, showcasing potential applications in quantitative detection and biological studies (Tian et al., 2017).
Boronated Phosphonium Salts for Biological Applications : Boronated phosphonium salts, including derivatives of this compound, have been prepared and characterized. These compounds demonstrate potential applications in in vitro cytotoxicity and cellular uptake, particularly relevant in medical research (Morrison et al., 2010).
Fluorescent Prochelator for Oxidative Stress : The compound is used in the development of boronic ester-based fluorescent prochelators that respond to transition metal ions and H2O2, providing insights into oxidative stress in biological systems (Hyman & Franz, 2012).
Material Science and Chemistry
Synthesis of Heteroaryl-Linked Benzimidazoles : This compound is used in microwave-assisted synthesis of heteroaryl-substituted benzimidazoles, highlighting its role in facilitating efficient chemical syntheses (Rheault et al., 2009).
Conjugated Polymers in Electronics : It has been incorporated into conjugated polymers with potential applications in electronics, showcasing the versatility of this compound in material science (Zhu et al., 2007).
Mécanisme D'action
Target of Action
The primary target of the compound 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester is the formation of carbon-carbon bonds . This compound is a boron reagent, which is used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
Mode of Action
The 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophile, transferring the organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathway affected by 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester is the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .
Pharmacokinetics
The pharmacokinetics of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester involve its susceptibility to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This property impacts the bioavailability of the compound, as it can be considerably accelerated at physiological pH .
Result of Action
The molecular and cellular effects of the action of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester are the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds, which can be used in various chemical reactions .
Action Environment
The action, efficacy, and stability of 2-Cyano-5-fluorophenylboronic Acid Pinacol Ester are influenced by environmental factors such as pH and temperature . The rate of hydrolysis of the compound, which impacts its bioavailability, is considerably accelerated at physiological pH . Additionally, the compound is incompatible with oxidizing agents, air, and heat, and should be stored at a temperature of 2-4°C .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULLJYIMHRJPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623313 | |
| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
463335-96-8 | |
| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)
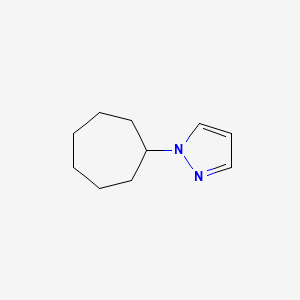



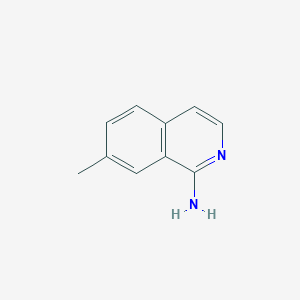
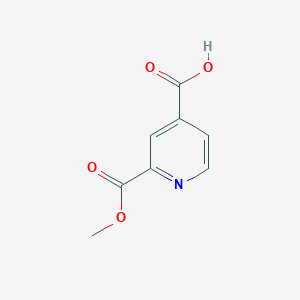
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)
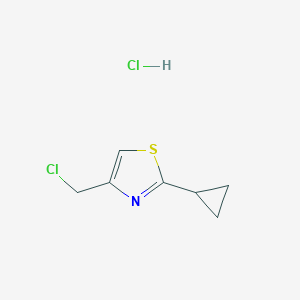
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)
